molecular formula C7H15NO B13173950 3-Amino-1-(1-methylcyclopropyl)propan-1-ol

3-Amino-1-(1-methylcyclopropyl)propan-1-ol

Cat. No.: B13173950
M. Wt: 129.20 g/mol
InChI Key: ZDQCTIIHJYNJJS-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C7H15NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is notable for its unique structure, which includes a cyclopropyl ring, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-methylcyclopropyl)propan-1-ol typically involves the reaction of 3-bromopropan-1-ol with cyclopropanamine. This reaction is carried out under controlled conditions, often at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{3-Bromopropan-1-ol} + \text{Cyclopropanamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce secondary amines .

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The cyclopropyl ring may also contribute to the compound’s unique activity by influencing its three-dimensional structure and binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-amino-1-(1-methylcyclopropyl)propan-1-ol

InChI

InChI=1S/C7H15NO/c1-7(3-4-7)6(9)2-5-8/h6,9H,2-5,8H2,1H3

InChI Key

ZDQCTIIHJYNJJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(CCN)O

Origin of Product

United States

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